3-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
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Overview
Description
3-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a cyclopropyl group and a methyl group attached to a pyrazolo[3,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with 3-methyl-1H-pyrazole-4-carboxaldehyde under acidic conditions to form the desired pyrazolopyridine core. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyrazolopyridines, which can be further functionalized for various applications .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent targeting specific enzymes and receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic process. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyridine family with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a triazole ring fused to the pyrazolopyridine core, exhibiting distinct chemical and biological properties.
Uniqueness
3-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic effects that influence its reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C10H15N3 |
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Molecular Weight |
177.25 g/mol |
IUPAC Name |
3-cyclopropyl-1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C10H15N3/c1-13-9-6-11-5-4-8(9)10(12-13)7-2-3-7/h7,11H,2-6H2,1H3 |
InChI Key |
CVFPXVPOSMFGQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCNC2)C(=N1)C3CC3 |
Origin of Product |
United States |
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